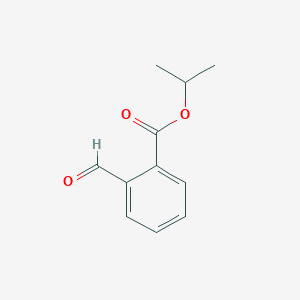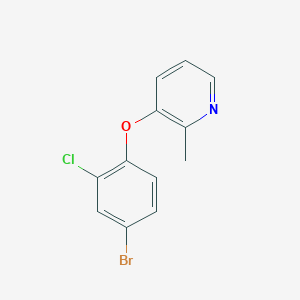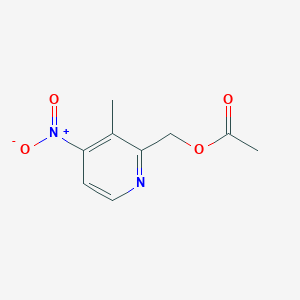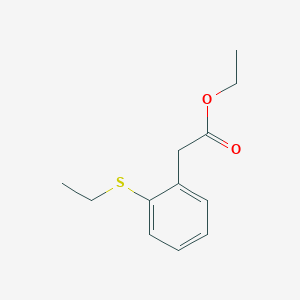
7-bromo-5-chloro-4-oxo-1H-quinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-chloro-4-oxo-1H-quinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-chloro-4-oxo-1H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminobenzoyl chloride with ethyl acetoacetate, followed by bromination and chlorination steps .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents like tetrahydrofuran can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-5-chloro-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The quinoline ring can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the quinoline ring structure .
Applications De Recherche Scientifique
7-Bromo-5-chloro-4-oxo-1H-quinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein binding.
Industry: The compound is utilized in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 7-bromo-5-chloro-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with molecular targets such as DNA gyrase and topoisomerase. These interactions inhibit the replication of bacterial DNA, making the compound effective as an antibacterial agent. The presence of bromine and chlorine atoms enhances its binding affinity to these targets .
Comparaison Avec Des Composés Similaires
Oxolinic Acid: Another quinoline derivative with antibacterial properties.
Nalidixic Acid: A related compound used as an antibacterial agent.
Ciprofloxacin: A fluorinated quinolone with broad-spectrum antibacterial activity.
Uniqueness: 7-Bromo-5-chloro-4-oxo-1H-quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual halogenation (bromine and chlorine) enhances its reactivity and binding affinity compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C10H5BrClNO3 |
|---|---|
Poids moléculaire |
302.51 g/mol |
Nom IUPAC |
7-bromo-5-chloro-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO3/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14/h1-3H,(H,13,14)(H,15,16) |
Clé InChI |
XBJCDPLVPWCBJK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid](/img/structure/B13874261.png)
![Pyrazolo[1,5-a]quinoline](/img/structure/B13874262.png)











